molecular formula C19H13N3O4S B14758093 3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione

3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione

Cat. No.: B14758093
M. Wt: 379.4 g/mol
InChI Key: SRQHPDJGNPYTFC-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various substituents such as a methyl group, a nitro-phenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of thiourea, substituted benzaldehydes, and other reagents in the presence of catalysts such as zinc chloride (ZnCl2) or other Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation in biological tissues .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.

    Triazole-Pyrimidine Hybrids: Investigated for their neuroprotective and anti-inflammatory properties.

    Pyrido[2,3-d]pyrimidine: Explored for its potential as an antitubercular agent .

Uniqueness

3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its thieno[2,3-d]pyrimidine core, combined with the nitro-phenyl and phenyl groups, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H13N3O4S

Molecular Weight

379.4 g/mol

IUPAC Name

3-methyl-2-(4-nitrophenyl)-5-phenyl-5H-thieno[2,3-d]pyrimidine-4,6-dione

InChI

InChI=1S/C19H13N3O4S/c1-21-16(12-7-9-13(10-8-12)22(25)26)20-17-15(18(21)23)14(19(24)27-17)11-5-3-2-4-6-11/h2-10,14H,1H3

InChI Key

SRQHPDJGNPYTFC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C(C1=O)C(C(=O)S2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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